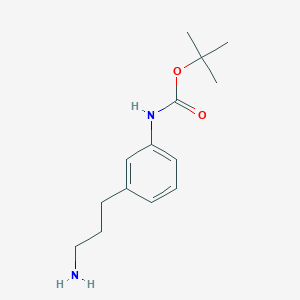![molecular formula C19H17N3 B1379455 1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine CAS No. 1803596-98-6](/img/structure/B1379455.png)
1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of 5H-imidazo [4,5-c]pyridines analogues was achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na 2 S 2 O 5 adduct of corresponding benzaldehydes . A series of 3H-imidazo [4,5-b] pyridines derivatives were designed and synthesized as selective mTOR inhibitors .Molecular Structure Analysis
The molecular structures of the new compounds were established on the basis of the NMR spectroscopic data . The residue was purified by flash chromatography eluting with 10–50% ethyl acetate in petroleum ether to provide the desired product .Chemical Reactions Analysis
Screening of the reaction conditions showed that the different bases controlled the palladium-catalyzed intramolecular site-selectivity and chemoselectivity of the substrates . Alkylation of compounds using 4-chlorobenzyl and /or butyl bromide under basic conditions (K 2 CO 3, DMF) predominantly resulted in the formation of N 5 regioisomers .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Structural Analysis and Crystallography
Research on imidazo[4,5-c]pyridine derivatives often explores their crystalline structure and molecular interactions. For example, the study of 3-Benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one highlights the planarity of the fused ring system and how molecules are linked by N—H⋯O hydrogen bonds, forming inversion dimers within the crystal structure (Rodi et al., 2013). This structural analysis provides insights into the compound's potential interactions and stability, which can be crucial for various scientific applications.
Antiviral Activity
A derivative, substituted 5-benzyl-2-phenyl-5H-imidazo[4,5-c]pyridines, has been identified as a novel class of compounds with activity against pestiviruses and hepatitis C virus (HCV), showcasing the therapeutic potential of these derivatives beyond the scope of traditional drug use cases (Puerstinger et al., 2007). The optimization of these derivatives for enhanced antiviral activity underscores their significance in medicinal chemistry research.
Synthesis and Chemical Reactions
The synthesis of imidazo[4,5-c]pyridine derivatives and their functionalization reactions have been extensively studied. For instance, experimental and theoretical studies have been conducted on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, leading to the formation of imidazo[4,5-b]pyridine derivatives (Yıldırım et al., 2005). These synthetic pathways are crucial for developing new compounds with potential applications in various fields.
Medicinal Chemistry and Biological Activity
The imidazo[4,5-c]pyridine scaffold is notable in medicinal chemistry due to its broad range of biological activities. A mini-review discussed the synthesis and emerging medicinal potential of C2 functionalized imidazo[1,2-α]pyridines, highlighting their significance in developing new therapeutic agents (Sharma & Prasher, 2022). This research underscores the scaffold's versatility and its potential for the creation of novel therapeutics.
Mechanism of Action
Target of Action
Imidazole derivatives have been known to interact with a variety of biological targets, such asToll-like receptors (TLR7 and/or TLR8) , and enzymes like IKK-ɛ and TBK1 which activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction of these compounds with their targets often results in changes in cellular processes, leading to their therapeutic effects.
Biochemical Pathways
For instance, they can activate NF-kappaB through the process of phosphorylation , which plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which can influence their bioavailability and distribution within the body.
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, which can result in various molecular and cellular effects depending on the specific targets and pathways they interact with .
Action Environment
For instance, the amphoteric nature of imidazoles, showing both acidic and basic properties , suggests that their action could be influenced by the pH of their environment.
Future Directions
The synthesis of imidazo [1,2- a ]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo [1,2- a ]pyridines and all frequent challenges associated with the reported methods .
properties
IUPAC Name |
1-benzyl-2-phenyl-2,3-dihydroimidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3/c1-3-7-15(8-4-1)14-22-18-11-12-20-13-17(18)21-19(22)16-9-5-2-6-10-16/h1-13,19,21H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDUUYLZAGTHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(NC3=C2C=CN=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



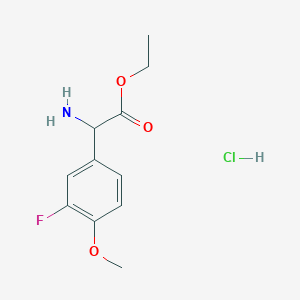
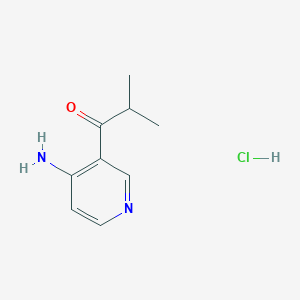

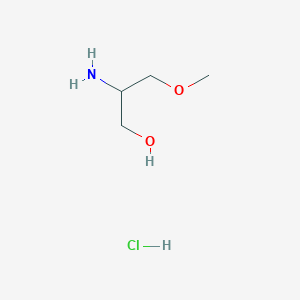
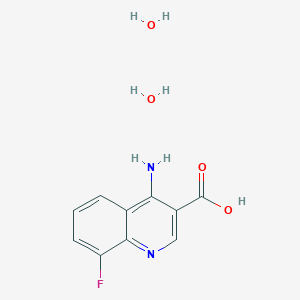
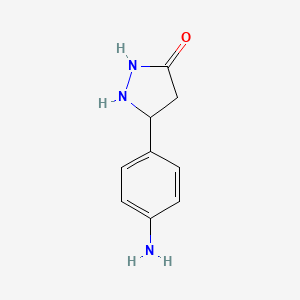

![[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1379382.png)
![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one](/img/structure/B1379383.png)
![2-AMINO-3-[4-(carboxymethyl)phenyl]PROPANOIC ACID hydrochloride](/img/structure/B1379384.png)
![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B1379385.png)

